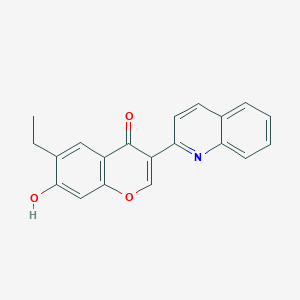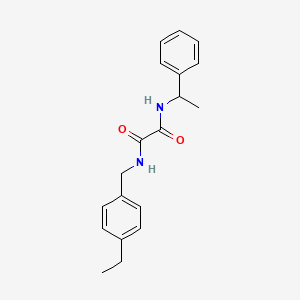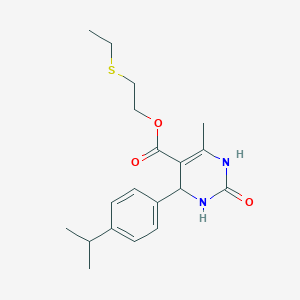
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one
Overview
Description
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one, also known as EHQ, is a synthetic compound that has been studied for its potential applications in scientific research. EHQ belongs to the class of flavonoids and has been shown to have various biochemical and physiological effects on different systems in the body.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one is not fully understood. However, it has been shown to have antioxidant properties and to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different systems in the body. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects. It has also been shown to improve lipid metabolism and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research areas.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects on different systems in the body. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, which may lead to the development of new therapies for different diseases.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(2-quinolinyl)-4H-chromen-4-one has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-ethyl-7-hydroxy-3-quinolin-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-2-12-9-14-19(10-18(12)22)24-11-15(20(14)23)17-8-7-13-5-3-4-6-16(13)21-17/h3-11,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDACQSBFZFYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984098.png)




![N-cyclohexyl-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B3984129.png)




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
